Cas no 156380-34-6 (tetrahydrofuran-3-yl methanesulfonate)

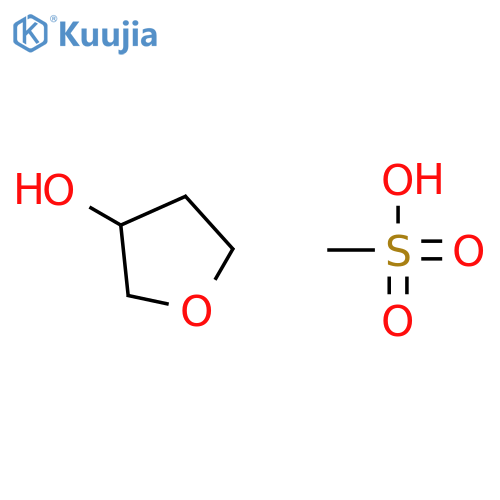

156380-34-6 structure

商品名:tetrahydrofuran-3-yl methanesulfonate

CAS番号:156380-34-6

MF:C5H10O4S

メガワット:166.195500850677

MDL:MFCD23099109

CID:1335118

PubChem ID:15278452

tetrahydrofuran-3-yl methanesulfonate 化学的及び物理的性質

名前と識別子

-

- 3-Furanol, tetrahydro-, methanesulfonate

- methansulfonic Acid Tetrahydro-furan-3-yl Ester

- tetrahydrofuran-3-yl Methanesulfonate

- 3-Tetrahydrofuryl Methanesulfonate

- AT26051

- oxolan-3-yl methanesulfonate

- CS-0135379

- EN300-132311

- Methanesulfonic acid tetrahydro-furan-3-yl ester

- MFCD23099109

- oxolan-3-ylmethanesulfonate

- SCHEMBL707231

- KHXQGLSTCGSGLW-UHFFFAOYSA-N

- AKOS026743887

- SY156570

- methanesulfonic acid tetrahydrofuran-3-yl ester

- 156380-34-6

- DB-189480

- tetrahydrofuran-3-yl methanesulfonate

-

- MDL: MFCD23099109

- インチ: InChI=1S/C5H10O4S/c1-10(6,7)9-5-2-3-8-4-5/h5H,2-4H2,1H3

- InChIKey: KHXQGLSTCGSGLW-UHFFFAOYSA-N

- ほほえんだ: CS(=O)(=O)OC1CCOC1

計算された属性

- せいみつぶんしりょう: 184.04056

- どういたいしつりょう: 166.02997997g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61Ų

- 疎水性パラメータ計算基準値(XlogP): -0.3

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 317.7±31.0 °C at 760 mmHg

- フラッシュポイント: 145.9±24.8 °C

- PSA: 83.83

- じょうきあつ: 0.0±0.7 mmHg at 25°C

tetrahydrofuran-3-yl methanesulfonate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tetrahydrofuran-3-yl methanesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-132311-0.5g |

oxolan-3-yl methanesulfonate |

156380-34-6 | 95% | 0.5g |

$407.0 | 2023-06-08 | |

| Enamine | EN300-132311-1.0g |

oxolan-3-yl methanesulfonate |

156380-34-6 | 95% | 1g |

$528.0 | 2023-06-08 | |

| Enamine | EN300-132311-10.0g |

oxolan-3-yl methanesulfonate |

156380-34-6 | 95% | 10g |

$2269.0 | 2023-06-08 | |

| Enamine | EN300-132311-0.05g |

oxolan-3-yl methanesulfonate |

156380-34-6 | 95% | 0.05g |

$101.0 | 2023-06-08 | |

| Enamine | EN300-132311-5.0g |

oxolan-3-yl methanesulfonate |

156380-34-6 | 95% | 5g |

$1530.0 | 2023-06-08 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY156570-5g |

3-Tetrahydrofuryl Methanesulfonate |

156380-34-6 | ≥95% | 5g |

¥10200.00 | 2024-07-10 | |

| TRC | T304158-100mg |

tetrahydrofuran-3-yl methanesulfonate |

156380-34-6 | 100mg |

$ 230.00 | 2022-06-02 | ||

| Enamine | EN300-132311-500mg |

oxolan-3-yl methanesulfonate |

156380-34-6 | 95.0% | 500mg |

$407.0 | 2023-09-30 | |

| Enamine | EN300-132311-50mg |

oxolan-3-yl methanesulfonate |

156380-34-6 | 95.0% | 50mg |

$101.0 | 2023-09-30 | |

| Aaron | AR00B9RH-500mg |

tetrahydrofuran-3-yl Methanesulfonate |

156380-34-6 | 95% | 500mg |

$585.00 | 2023-12-15 |

tetrahydrofuran-3-yl methanesulfonate 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

156380-34-6 (tetrahydrofuran-3-yl methanesulfonate) 関連製品

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:156380-34-6)tetrahydrofuran-3-yl methanesulfonate

清らかである:99%/99%

はかる:1g/5g

価格 ($):384.0/1115.0